1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one
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Overview
Description
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one is a complex organic compound featuring a tetrahydrofuran ring, a diazepane ring, and an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.
Synthesis of the Diazepane Ring: The diazepane ring can be synthesized by the reaction of ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane, under basic conditions.
Coupling of the Tetrahydrofuran and Diazepane Rings: This step involves the nucleophilic substitution reaction between the tetrahydrofuran derivative and the diazepane derivative.
Introduction of the o-Tolyloxy Group: This can be achieved through an etherification reaction, where the diazepane-tetrahydrofuran intermediate reacts with o-tolyl alcohol in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, alkylated products.
Scientific Research Applications
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including as a possible therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran and diazepane rings can provide structural rigidity, while the o-tolyloxy group can participate in hydrophobic interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(p-tolyloxy)ethan-1-one: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyloxy)ethan-1-one: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(phenoxy)ethan-1-one: Similar structure but with a phenoxy group instead of a tolyloxy group.
Uniqueness
1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and binding properties. This unique structure can lead to different pharmacological or material properties compared to its analogs.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-15-5-2-3-6-17(15)23-14-18(21)20-9-4-8-19(10-11-20)16-7-12-22-13-16/h2-3,5-6,16H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTGIJPHVCRULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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